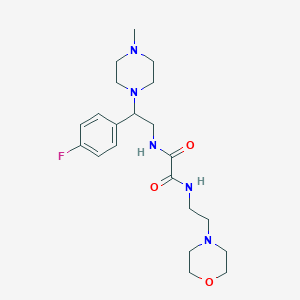

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide

Description

N1-(2-(4-Fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a morpholinoethyl side chain. The 4-fluorophenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects, similar to other fluorinated pharmaceuticals .

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-morpholin-4-ylethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32FN5O3/c1-25-8-10-27(11-9-25)19(17-2-4-18(22)5-3-17)16-24-21(29)20(28)23-6-7-26-12-14-30-15-13-26/h2-5,19H,6-16H2,1H3,(H,23,28)(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEOBOAGXBFFLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCN2CCOCC2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name indicates a complex molecular structure featuring two distinct aromatic systems and a piperazine moiety. Its molecular formula is , with a molecular weight of approximately 412.5 g/mol. The presence of halogen substituents, such as fluorine, enhances its lipophilicity, potentially influencing its pharmacokinetic properties .

| Property | Value |

|---|---|

| Molecular Formula | C23H29FN4O2 |

| Molecular Weight | 412.5 g/mol |

| CAS Number | 906151-10-8 |

Antimicrobial Properties

Research indicates that compounds structurally similar to N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide exhibit significant antimicrobial activity. For instance, studies have demonstrated efficacy against various bacterial strains, including Mycobacterium smegmatis. The unique combination of substituents in this compound may facilitate selective receptor binding, potentially influencing pathways involved in bacterial proliferation.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation by targeting specific receptors associated with tumor growth. The oxalamide linkage in the structure is believed to play a crucial role in modulating interactions with biological targets, which could enhance its therapeutic potential against certain cancers .

Structure-Activity Relationship (SAR)

The biological activity of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide can be attributed to its structural features:

- Aromatic Systems : The presence of fluorinated aromatic rings increases lipophilicity and enhances binding affinity to biological targets.

- Piperazine Moiety : This component is known for its role in increasing solubility and bioavailability.

- Oxalamide Linkage : This functional group is critical for the compound's ability to interact with specific receptors involved in cellular signaling pathways.

Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, derivatives of the oxalamide class were evaluated for their antimicrobial properties. The results indicated that compounds with similar structural motifs exhibited potent activity against Gram-positive and Gram-negative bacteria. Notably, N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics.

Study 2: Cancer Cell Proliferation Inhibition

A recent investigation explored the effects of this compound on various cancer cell lines. The study found that treatment with N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide resulted in a significant reduction in cell viability across multiple tumor types. Mechanistic studies suggested that the compound induces apoptosis through activation of caspase pathways .

Scientific Research Applications

Antitumor Activity

Research indicates that N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide exhibits significant antitumor properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines through the modulation of signaling pathways involved in cell growth and survival.

Mechanisms of Action:

- Cell Cycle Interference: The compound disrupts the normal cell cycle, leading to reduced proliferation rates in cancer cells.

- Target Interaction: Its structural characteristics allow it to bind effectively to specific receptors involved in tumor progression.

Neuropharmacological Effects

The compound's structural similarity to psychoactive agents suggests potential antidepressant effects. Preliminary studies have indicated that it may influence neurotransmitter systems, particularly serotonin pathways.

Mechanisms of Action:

- Receptor Binding: Enhanced lipophilicity due to fluorine substitution may improve binding affinity to neurotransmitter receptors.

- Neurotransmitter Modulation: The compound may elevate serotonin levels, contributing to its potential antidepressant effects.

Recent studies have focused on evaluating the efficacy of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-morpholinoethyl)oxalamide in preclinical models:

Study 1: Antitumor Efficacy

A study investigated the compound's effects on human cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The IC50 values were determined to be around 15 µM for specific cancer types.

Study 2: Neuropharmacological Assessment

Another research effort explored its effects using animal models of depression. Results indicated a notable increase in serotonin levels following treatment with the compound, suggesting potential antidepressant properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

Structural and Functional Group Analysis

Table 1: Substituent Comparison of Oxalamide Derivatives

Key Observations:

- Fluorinated Aromatic Rings: The target compound shares a 4-fluorophenyl group with GMC-4 (antimicrobial) and BNM-III-170 (antiviral). Fluorination typically enhances metabolic stability and lipophilicity, which may improve bioavailability compared to non-fluorinated analogues like S336 .

- Piperazine and Morpholine Moieties: The 4-methylpiperazine and morpholinoethyl groups in the target compound are absent in other derivatives. Piperazine is known to improve solubility and serve as a hydrogen bond acceptor, while morpholine enhances pharmacokinetic properties, as seen in drugs like gefitinib .

Key Observations:

- Synthesis : Most oxalamides are synthesized via carbodiimide-mediated coupling (e.g., HBTU/DIEA), suggesting the target compound could be prepared similarly .

- Purity and Stability : High melting points (>210°C for GMC derivatives) and >90% purity indicate oxalamides’ thermal stability, likely applicable to the target compound .

Toxicological and Regulatory Considerations

- S336 (): Approved as a flavoring agent with a NOEL of 100 mg/kg/day in rats, indicating low toxicity. The target compound’s fluorophenyl and piperazine groups may require separate evaluation for drug-like applications .

- Metabolism: Oxalamides generally undergo hydrolysis and oxidative metabolism. The morpholinoethyl group in the target compound may facilitate glucuronidation, reducing toxicity risks .

Q & A

Q. How can structural water molecules impact crystallographic data interpretation?

- Methodological Answer :

- Molecular dynamics simulations : Identify conserved water networks in binding pockets.

- Difference density maps : Resolve ambiguous electron density regions (e.g., Phenix software).

- Thermal factor (B-factor) analysis : Discern rigid vs. flexible regions in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.